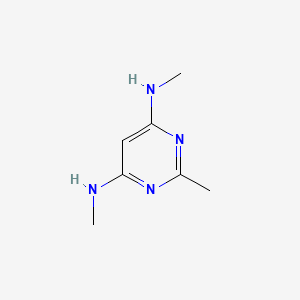

N4,N6,2-trimethylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

1542129-05-4 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

4-N,6-N,2-trimethylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C7H12N4/c1-5-10-6(8-2)4-7(9-3)11-5/h4H,1-3H3,(H2,8,9,10,11) |

InChI Key |

KIYXYVGDSZBDIX-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC(=N1)NC)NC |

Canonical SMILES |

CC1=NC(=CC(=N1)NC)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Pyrimidine-4,6-Diamine Derivatives

Key Observations :

- The nitro group at position 5 (e.g., compounds 5k, 5l, and ) increases molecular weight and decreases solubility due to polarity and steric effects.

- Melting points correlate with substituent bulkiness; diisobutyl derivatives (5l) melt at lower temperatures than diethyl analogs (5k) .

Anticancer Agents

- N4,N6-Disubstituted Pyrimidine-4,6-diamine Derivatives: These compounds, such as those targeting EGFR in non-small cell lung cancer, show that bulky substituents (e.g., aryl groups) enhance kinase inhibition but reduce solubility. Methyl groups may optimize balance between potency and pharmacokinetics .

- Its N4 and N6 substituents (e.g., triazolopyridinyloxy groups) contribute to brain penetration .

Herbicides and Environmental Impact

- Atrazine and Simazine : Triazine analogs (2-chloro-N4-ethyl-N6-isopropyl and N4,N6-diethyl) demonstrate endocrine-disrupting effects. Methyl-substituted pyrimidines may lack chlorine’s environmental persistence but require evaluation for unintended bioactivity .

Structural and Electronic Effects

- Electron-Withdrawing Groups : Nitro or nitroso groups (e.g., ) decrease electron density at the pyrimidine ring, affecting reactivity in electrophilic substitutions. Methyl groups, being electron-donating, may increase ring basicity .

- Steric Effects : Bulky substituents (e.g., dibenzyl in ) hinder molecular interactions, whereas trimethyl substitution (target compound) allows closer binding to biological targets .

Preparation Methods

Core Pyrimidine Ring Formation and Functionalization

The synthesis typically begins with the construction of the pyrimidine ring, followed by introduction of amino groups at the 4 and 6 positions and methyl groups at N4, N6, and C2.

Starting Materials: β-dicarbonyl compounds (e.g., acetamidine hydrochloride) and urea or thiourea derivatives are commonly used as precursors to form the pyrimidine ring via condensation reactions under acidic or basic conditions.

Chlorination Step: The hydroxy groups at the 4 and 6 positions of the pyrimidine ring are converted to chlorides using phosphorus oxychloride (POCl3) in the presence of triethylamine and acetonitrile solvent, typically under reflux for 18 hours. This step activates the ring for subsequent nucleophilic substitution.

Amination and Methylation Steps

Amination: The chlorinated pyrimidine intermediate undergoes nucleophilic substitution with methylamine or substituted amines to introduce amino groups at positions 4 and 6. This reaction is often catalyzed by copper(I) or palladium complexes to improve yield and selectivity.

Methylation: Selective methylation at N4 and N6 positions is achieved using methylating agents such as methyl iodide in the presence of bases like potassium carbonate. This alkylation step is carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity.

Catalyst and Conditions Optimization: Microwave-assisted organic synthesis (MAOS) has been employed to accelerate the coupling reactions, using palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) and ligands like BINAP. Microwave heating at 150 °C for 1 hour significantly reduces reaction time while maintaining high yields (above 80%).

Reaction Conditions and Reagent Screening

Base Selection: Potassium tert-butoxide was found to provide the best yields in nucleophilic substitution reactions on the chlorinated pyrimidine intermediate compared to other bases like DIPEA, sodium carbonate, sodium hydride, and cesium carbonate.

Solvent Effects: Among solvents tested (dioxane, acetonitrile, tetrahydrofuran, acetone, and DMF), dimethylformamide (DMF) gave the best results for the amination step, likely due to its high polarity and ability to stabilize reaction intermediates.

Hydrogenation for Nitro Reduction: In some synthetic routes involving nitro-substituted intermediates, the reduction of nitro groups to amines is carried out using 10% palladium on carbon under hydrogen atmosphere at room temperature for about 22-24 hours.

Representative Synthesis Scheme Summary

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Acetamidine hydrochloride + β-dicarbonyl compound, acidic/basic conditions | Pyrimidine core with hydroxy groups at 4,6 |

| 2 | Chlorination | POCl3, triethylamine, acetonitrile, reflux 18 h | 4,6-dichloropyrimidine derivative |

| 3 | Amination | Methylamine or substituted amines, Pd or Cu(I) catalyst, DMF, potassium tert-butoxide, microwave 150 °C, 1 h | Introduction of amino groups at 4,6 positions |

| 4 | Methylation | Methyl iodide, potassium carbonate, DMSO or acetonitrile | Selective methylation at N4, N6, and 2 positions |

| 5 | Purification | Silica gel chromatography or alumina column | High purity N4,N6,2-trimethylpyrimidine-4,6-diamine |

Research Findings and Optimization Insights

Microwave-Assisted Synthesis: The use of microwave irradiation in palladium-catalyzed amination reactions dramatically decreases reaction times and improves yields compared to conventional heating.

Catalyst Efficiency: Palladium catalysts such as Pd2(dba)3 in combination with BINAP ligand provide robust catalytic activity for coupling amines to the pyrimidine ring.

Reaction Monitoring: Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and ensuring product purity (>95%).

Spectroscopic Confirmation: 1H and 13C NMR spectroscopy confirm the substitution pattern and methylation sites, while mass spectrometry and elemental analysis validate molecular formula and purity.

Summary Table of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | Acetamidine hydrochloride, β-dicarbonyl compounds | For pyrimidine ring synthesis |

| Chlorination reagent | Phosphorus oxychloride (POCl3) | Converts hydroxy to chloro groups |

| Amination catalyst | Pd2(dba)3, Cu(I) salts | Enhances nucleophilic substitution |

| Base for substitution | Potassium tert-butoxide | Best yields in DMF solvent |

| Methylation agent | Methyl iodide | Alkylation at N4, N6, 2 positions |

| Solvents | DMF, DMSO, acetonitrile | Solvent choice critical for yield |

| Heating method | Microwave-assisted (150 °C, 1 h) | Accelerates reaction, improves yield |

| Purification | Silica gel/alumina chromatography | Ensures high purity product |

| Analytical methods | TLC, HPLC, NMR, MS, elemental analysis | Confirm structure and purity |

Q & A

Basic: What are the standard synthetic routes for N4,N6,2-trimethylpyrimidine-4,6-diamine?

Answer:

The synthesis typically involves multi-step reactions starting with the pyrimidine core. Key steps include:

- Core formation : Condensation of β-dicarbonyl compounds with urea or thiourea under acidic/basic conditions.

- Substituent introduction : Alkylation or arylation at N4 and N6 positions using alkyl halides or aryl boronic acids under palladium catalysis (e.g., Suzuki coupling) .

- Methylation : Trimethylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Optimization : Solvents (DMF, acetonitrile), catalysts (Pd(PPh₃)₄), and inert atmospheres are critical. Purity is monitored via HPLC, with yields ranging from 55–95% depending on reaction conditions .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.8 ppm) and amine protons (δ 5.5–6.5 ppm) .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine-phenyl ring interactions at ~66–71°) .

- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ = 336.1460) .

Basic: What initial biological screening assays evaluate its activity?

Answer:

- Kinase inhibition assays : Fluorescence polarization assays measure ATP-binding site competition (IC₅₀ values <1 µM for kinases like EGFR or CDK2) .

- Cell viability tests : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ = 5–20 µM) .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target engagement (KD values in nM range) .

Advanced: How can researchers optimize synthetic yield and purity?

Answer:

- Solvent screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Catalyst optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for higher coupling efficiency .

- Temperature control : Lower reaction temperatures (40–60°C) minimize decomposition .

- Purification : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Substituent variation : Replace methyl groups with bulkier alkyl/aryl groups (e.g., cycloheptyl, 4-chlorophenyl) to study steric effects .

- Bioisosteric replacement : Substitute pyrimidine with pyrazolo[3,4-d]pyrimidine to enhance kinase selectivity .

- QSAR modeling : Use Schrödinger Maestro to correlate logP values with cytotoxicity (e.g., higher lipophilicity improves membrane permeability) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Assay standardization : Re-test under uniform conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) .

- Orthogonal validation : Confirm apoptosis via flow cytometry (Annexin V/PI) if MTT data conflicts with caspase-3 activation .

- Molecular modeling : Dock the compound into cryo-EM structures of target kinases to identify binding pose variations .

Advanced: What in vivo models assess pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; quantify plasma levels via LC-MS/MS (t₁/₂ = 2–4 hrs, bioavailability = 30–50%) .

- Toxicity profiling : Monitor ALT/AST levels and body weight over 28 days; LD₅₀ > 500 mg/kg suggests low acute toxicity .

- Xenograft models : Evaluate tumor volume reduction in nude mice (e.g., 60% inhibition at 25 mg/kg daily dosing) .

Advanced: Which computational methods aid target identification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.